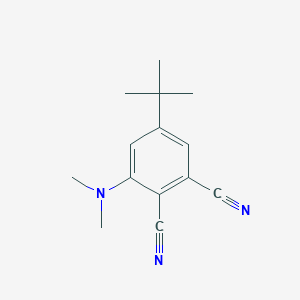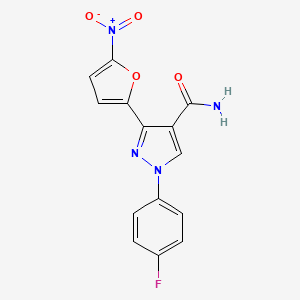![molecular formula C11H13N3O6 B14595479 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid CAS No. 61258-44-4](/img/structure/B14595479.png)
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid is a complex organic compound that combines the structural features of imidazole, furan, and dioxolane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . Industrial production methods often involve the use of catalysts such as copper(II) chloride to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have significant biological and chemical properties .
Applications De Recherche Scientifique
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Uniqueness
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole is unique due to its combination of furan, dioxolane, and imidazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
61258-44-4 |
|---|---|
Formule moléculaire |
C11H13N3O6 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
1-[[2-(furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid |
InChI |
InChI=1S/C11H12N2O3.HNO3/c1-2-10(14-5-1)11(15-6-7-16-11)8-13-4-3-12-9-13;2-1(3)4/h1-5,9H,6-8H2;(H,2,3,4) |
Clé InChI |
NMTVNZSPKKLVHS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CN2C=CN=C2)C3=CC=CO3.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


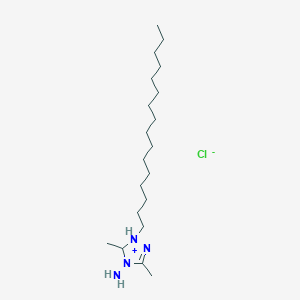
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

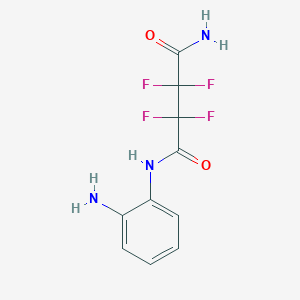
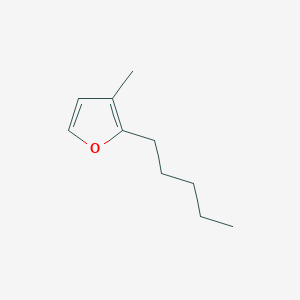
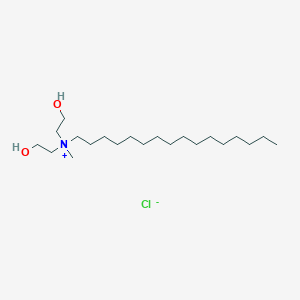
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
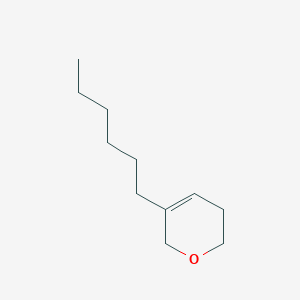
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
